4-(3,5-Dimethylphenyl)oxazolidin-2-one
Description
Contextualization within Oxazolidinone Chemistry
Oxazolidinones are five-membered heterocyclic compounds that feature both a nitrogen and an oxygen atom in the ring. nih.gov The 2-oxazolidinone (B127357) isomer, in particular, is a structural motif of immense interest. This core is the pharmacophore in a class of antibiotics, with Linezolid being the pioneering example approved for clinical use. nih.gov Oxazolidinones are recognized as a significant class of synthetic antibacterial agents, active against various multi-resistant Gram-positive pathogens. researchgate.net Their importance extends beyond medicine into the realm of chemical synthesis, where they form the basis of versatile molecular frameworks.
Significance of the Oxazolidinone Scaffold in Organic Synthesis
The oxazolidinone ring is a cornerstone of modern asymmetric synthesis, most notably as a type of chiral auxiliary. rsc.orgsigmaaldrich.com Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.comwikipedia.org Oxazolidinone auxiliaries, popularized by David Evans, are widely applied in stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. By attaching this scaffold to a prochiral substrate, one face of the molecule is effectively shielded, directing the approach of reagents to the opposite face and thereby inducing a high degree of diastereoselectivity. After the desired stereocenter is created, the auxiliary can be removed and recycled. sigmaaldrich.com
| Method | Description | Starting Materials |
| Iodocyclocarbamation | A reaction involving the cyclization of N-allylated carbamates in the presence of iodine to form 5-(iodomethyl)oxazolidin-2-ones. | N-allyl N-aryl carbamates |
| Asymmetric Hydrogenation | The catalytic hydrogenation of 2-oxazolones using a chiral ruthenium(II)-NHC catalyst to produce optically active 4-substituted 2-oxazolidinones. rsc.org | 4-substituted 2-oxazolones |
| Epoxy Carbamate (B1207046) Conversion | An efficient, single-step method combining nucleophilic epoxide ring opening and intramolecular acyl substitution. researchgate.net | Epoxy carbamates |
| Palladium-Catalyzed N-Arylation | A cross-coupling reaction that forms 3-aryl-2-oxazolidinones from aryl bromides and the parent oxazolidinone. organic-chemistry.org | 2-oxazolidinone, aryl bromides |
| Aldol/Curtius Protocol | A strategy combining an asymmetric aldol reaction with a modified Curtius rearrangement for an effective intramolecular ring closure. nih.gov | β-hydroxy carbonyl substrates |
Rationale for Investigating the 3,5-Dimethylphenyl Moiety in Oxazolidinone Systems
The modification of the aryl substituent in N-aryl oxazolidinone systems is a key strategy for fine-tuning their chemical and physical properties. The choice of a 3,5-dimethylphenyl group over a simple phenyl ring is deliberate and introduces specific steric and electronic effects.
Steric Influence : The two methyl groups at the meta-positions of the phenyl ring introduce significant steric bulk. In the context of a chiral auxiliary, this increased size can enhance facial shielding of a reactive center, potentially leading to higher levels of diastereoselectivity in asymmetric reactions. nih.govnih.gov The bulky group can more effectively direct the trajectory of an incoming reagent, favoring one stereochemical pathway over another.
Physical Properties : The addition of two nonpolar methyl groups alters the lipophilicity and solubility of the compound compared to its unsubstituted phenyl analogue. Such modifications are important practical considerations for reaction setup, purification, and the potential use of the molecule in different solvent systems.
Overview of Key Research Areas Pertaining to 4-(3,5-Dimethylphenyl)oxazolidin-2-one
Based on the established roles of its structural components, research into this compound is likely to be concentrated in several key areas:
Asymmetric Synthesis and Catalysis : A primary focus would be the evaluation of its performance as a chiral auxiliary. Research would involve attaching this auxiliary to various acyl groups and testing its efficacy in controlling stereochemistry in fundamental carbon-carbon bond-forming reactions. The results, in terms of chemical yield and diastereomeric excess, would be compared against established auxiliaries to determine the specific advantages conferred by the 3,5-dimethylphenyl group.
Development of Synthetic Methodologies : The creation of efficient and scalable synthetic routes to this compound itself is a crucial area of research. This includes optimizing existing methods, such as palladium-catalyzed cross-coupling reactions, for this specific substituted aryl group. researchgate.netorganic-chemistry.org
Medicinal Chemistry and Drug Discovery : Given the proven antibacterial activity of the oxazolidinone core, this compound could serve as a scaffold or intermediate in medicinal chemistry programs. researchgate.net Researchers may incorporate the this compound structure into larger molecules to explore how the specific substitution pattern influences biological activity or other pharmacological properties.
Properties of a Representative N-Aryl Oxazolidinone: (S)-4-phenyl-2-oxazolidinone
Note: Specific experimental data for this compound is not widely available. The data below is for the related, well-characterized compound (S)-4-phenyl-2-oxazolidinone (CAS 99395-88-7) to provide representative properties for this class of molecules. google.com
| Property | Value |
| Chemical Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White to off-white solid |
| Application | Chiral auxiliary in asymmetric synthesis |
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJSDWTVETXNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2COC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3,5 Dimethylphenyl Oxazolidin 2 One and Its Precursors
Stereoselective Synthesis of the Oxazolidinone Core
The primary challenge in synthesizing 4-(3,5-Dimethylphenyl)oxazolidin-2-one is the establishment of the chiral center at the C4 position, which bears the 3,5-dimethylphenyl group. Stereoselective synthesis aims to produce a single enantiomer (either (R) or (S)) in high purity. williams.edu This is typically achieved either by using enantiomerically pure starting materials derived from the "chiral pool" or through asymmetric synthesis, where a chiral influence (a catalyst or an auxiliary) guides the reaction towards the desired stereoisomer. williams.edu
Asymmetric catalysis represents an elegant approach to synthesizing chiral oxazolidinones, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. williams.edu One of the most prominent catalytic methods is the [3+2] cycloaddition of epoxides and isocyanates. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 3,5-dimethylstyrene (B3053435) oxide with an isocyanate. The key to enantioselectivity is the use of a chiral catalyst, such as a chromium(salphen) complex, which coordinates to the epoxide and directs the nucleophilic attack of the isocyanate to one of the two enantiotopic faces of the epoxide carbons. nih.gov
Another catalytic strategy involves the cascade reaction of stable sulfur ylides and nitro-olefins, catalyzed by a combination of a thiourea (B124793) derivative and an amine base like N,N-dimethylaminopyridine (DMAP). acs.org Theoretical studies have shown that the addition of the sulfur ylide to the nitro-olefin is the rate-determining and stereoselectivity-determining step, with the thiourea catalyst stabilizing the transition state through hydrogen bonding to favor the formation of one diastereomer. acs.org
Bifunctional phase-transfer catalysts (PTCs) have also been developed to catalyze the coupling of isocyanates and epoxides. nih.gov These catalysts contain both a quaternary ammonium (B1175870) salt moiety, which acts as the phase-transfer agent, and a hydrogen-bond donor group (like a urea (B33335) or thiourea). This dual functionality allows for the activation of the epoxide, facilitating its ring-opening and subsequent reaction with the isocyanate to afford the oxazolidinone ring system in good to high yields. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. rsc.orgwilliams.edu After the desired stereocenter has been created, the auxiliary is removed. This method is highly reliable and has been extensively studied for a variety of asymmetric reactions. rsc.org
Evans oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone and (R)-4-isopropyl-2-oxazolidinone, are a well-established class of chiral auxiliaries. nih.govwikipedia.org They are particularly effective in controlling the stereochemistry of reactions at the α-carbon of an attached acyl group. santiago-lab.com While not a direct method for synthesizing the target 4-aryl oxazolidinone itself, they are used in multi-step sequences that can lead to related structures.
A powerful strategy combines an asymmetric aldol (B89426) reaction mediated by an Evans auxiliary with a subsequent Curtius rearrangement. nih.govmdpi.com In this approach, an N-acyl oxazolidinone is enolized and reacted with an aldehyde to produce a β-hydroxy adduct with high diastereoselectivity. santiago-lab.com This product can then be converted into an acyl azide, which undergoes a Curtius rearrangement and intramolecular cyclization to yield a 4,5-disubstituted oxazolidin-2-one. nih.gov This sequence allows the stereocenters established by the auxiliary-controlled aldol reaction to be transferred to the final oxazolidinone product.
| Reaction Type | Auxiliary | Key Transformation | Stereocontrol Mechanism |
| Asymmetric Alkylation | Evans Oxazolidinone | Formation of a C-C bond α to carbonyl | The auxiliary's substituent sterically blocks one face of the enolate. wikipedia.orgsantiago-lab.com |
| Asymmetric Aldol Reaction | Evans Oxazolidinone | Formation of a β-hydroxy carbonyl | A chelated transition state involving a Lewis acid (e.g., Boron) fixes the enolate geometry, and the auxiliary's substituent directs the approach of the aldehyde. santiago-lab.com |
| Asymmetric Diels-Alder | Evans Acrylate | [4+2] Cycloaddition | The auxiliary shields one face of the dienophile. |
The most direct enantioselective strategy for synthesizing this compound involves the cyclization of an enantiomerically pure precursor. The key starting material is a chiral β-amino alcohol, specifically (R)- or (S)-2-amino-2-(3,5-dimethylphenyl)ethanol. These precursors can often be synthesized from the corresponding amino acids. mdpi.com
Once the chiral amino alcohol is obtained, cyclization to form the oxazolidinone ring can be achieved using various carbonylating reagents. nih.govnih.gov Historically, the highly toxic gas phosgene (B1210022) was used, but safer alternatives are now preferred. nih.govmdpi.com These include diethyl carbonate, ethyl carbonate, or chlorosulfonyl isocyanate (CSI). mdpi.comnih.gov For instance, heating the amino alcohol with ethyl carbonate, often with a base catalyst, can provide the desired oxazolidinone in good yield. mdpi.com Microwave-assisted methods have been shown to significantly reduce reaction times and improve yields for this transformation. mdpi.com
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product. masterorganicchemistry.com Enantiomeric excess is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in excess of the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com
Formula for Enantiomeric Excess (ee): ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Optical purity is an experimentally determined value derived from the specific rotation of a mixture of enantiomers compared to the specific rotation of a pure enantiomer. For most practical purposes, optical purity is considered equivalent to enantiomeric excess. masterorganicchemistry.com Controlling and accurately measuring the ee is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase or capillary electrophoresis with chiral selectors are common analytical methods for determining the ee of oxazolidinone products. nih.gov
| Enantiomeric Excess (ee) | % Major Enantiomer | % Minor Enantiomer |
| 100% | 100% | 0% |
| 99% | 99.5% | 0.5% |
| 95% | 97.5% | 2.5% |
| 90% | 95% | 5% |
| 50% | 75% | 25% |
| 0% (Racemic) | 50% | 50% |
Chiral Auxiliary-Mediated Synthesis of Oxazolidinones
Cycloaddition Reactions in Oxazolidinone Synthesis
Cycloaddition reactions provide a powerful and atom-economical route to the oxazolidinone core by constructing the heterocyclic ring in a single step. mdpi.com The most common method is the [3+2] cycloaddition reaction between an epoxide and an isocyanate. researchgate.netnih.govacs.org This reaction is often catalyzed by Lewis acids or a combination of a catalyst and a co-catalyst. For the synthesis of this compound, the reaction would proceed between 3,5-dimethylstyrene oxide and an isocyanate.
Various catalytic systems have been developed to promote this transformation, including aluminum heteroscorpionate complexes and chromium(salphen) complexes, often used in conjunction with a halide source like tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst. researchgate.netnih.gov The catalyst activates the epoxide towards nucleophilic attack, while the halide facilitates ring-opening. The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the yield and selectivity of the reaction. nih.govresearchgate.net One challenge with certain substrates, particularly electron-deficient isocyanates, can be the competing cyclotrimerization of the isocyanate to form an isocyanurate. nih.gov
Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. mdpi.com Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ and react with aldehydes or ketones to form oxazolidine (B1195125) rings. While this typically forms the oxazolidine ring (a saturated five-membered ring with one oxygen and one nitrogen), subsequent oxidation can lead to the oxazolidinone core.
| Catalyst System | Epoxide Substrate | Isocyanate Substrate | Yield (%) | Reference |
| Cr(salphen)Cl + TBAB | Styrene Oxide | Phenyl isocyanate | 90% | nih.gov |
| Cr(salphen)Cl + TBAB | Propylene Oxide | Phenyl isocyanate | 85% | nih.gov |
| Cr(salphen)Cl + TBAB | Glycidyl phenyl ether | Phenyl isocyanate | 88% | nih.gov |
| Al(thioacetamidate) + TBAB | Styrene Oxide | Phenyl isocyanate | 98% | researchgate.net |
| Al(thioacetamidate) + TBAB | Propylene Oxide | 4-Chlorophenyl isocyanate | 92% | researchgate.net |
Reactions of Isocyanates with Epoxides
One of the most direct and atom-economical methods for constructing the oxazolidinone ring is the [3+2] cycloaddition of an epoxide with an isocyanate. tandfonline.com This reaction forms the five-membered ring in a single step. For the synthesis of this compound, this could theoretically be achieved by reacting 3,5-dimethylstyrene oxide with a simple isocyanate or by reacting 3,5-dimethylphenyl isocyanate with a suitable epoxide.
The reaction is typically facilitated by a catalyst to promote the ring-opening of the epoxide and subsequent cyclization. A variety of catalytic systems have been developed, ranging from simple Lewis acids to bifunctional organocatalysts. tandfonline.comorganic-chemistry.org For instance, magnesium iodide (MgI2) etherate has been shown to be an effective and mild promoter for this transformation, allowing the reaction to proceed in good yields. tandfonline.com More advanced systems, such as tetraarylphosphonium salts (TAPS), act as bifunctional catalysts, where the cation acts as a Brønsted acid to activate the epoxide and the halide anion serves as the nucleophile for ring-opening, offering high regioselectivity and efficiency. organic-chemistry.org Challenges with traditional metal-based catalysts, such as high temperatures and poor yields with certain substrates, are often overcome with these organocatalytic systems. organic-chemistry.org
| Catalyst | Substrates (Example) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| MgI2 etherate | Phenyl isocyanate + Epichlorohydrin | THF | 65 | Good | tandfonline.com |
| Tetraarylphosphonium salts (TAPS) | Aryl/Aliphatic Isocyanates + Terminal Epoxides | Various | Optimized | High | organic-chemistry.org |
| LiCl/DMF | Isocyanates + Epoxides | DMF | High | Variable | tandfonline.com |
| n-Bu3SnI-Ph4SbI | Isocyanates + Epoxides | - | High | Variable | tandfonline.com |
Palladium-Catalyzed Formations of Oxazolidinones
Palladium catalysis offers versatile and powerful tools for the formation of C-N bonds, which can be applied to the synthesis of N-aryloxazolidinones. organic-chemistry.orgnih.gov Rather than constructing the ring from acyclic precursors in one step, these methods often involve the arylation of a pre-formed oxazolidinone ring or palladium-catalyzed cyclization reactions. For a target like this compound, which is N-unsubstituted at the 3-position, a key palladium-catalyzed step would likely involve the formation of the ring from a suitable unsaturated precursor.
One established palladium-catalyzed route involves the N-arylation of 2-oxazolidinones with aryl bromides or chlorides. organic-chemistry.orgnih.gov While this is more applicable to 3-aryl-oxazolidinones, related palladium-catalyzed cyclization strategies are highly relevant. For example, cascade reactions involving the oxidation of alcohols, reduction of nitro groups, and subsequent condensation and dehydrogenation can form heterocyclic systems in a one-pot process. nih.gov Such a strategy could be envisioned for a precursor containing both an amino and a hydroxyl group, suitably positioned to form the oxazolidinone ring under palladium catalysis. The choice of ligand, base, and solvent is critical and strongly influences the reaction's success and yield. organic-chemistry.org
| Palladium Source | Ligand | Base | Solvent | Arylating Agent | Reference |
|---|---|---|---|---|---|
| Pd2(dba)3 | Various Phosphines | Weak bases | Toluene (B28343) | Aryl chlorides | nih.gov |
| Pd(OAc)2 | XPhos / Xantphos | Na2CO3 | Toluene / Dioxane | Aryl bromides | organic-chemistry.orgmdpi.com |
| Pd(dppf)Cl2 | dppf (internal) | Na2CO3 | DMF/Water | Arylboronic acids | mdpi.com |
Multicomponent Reaction Pathways for this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and convergent approach to complex molecules. nih.govresearchgate.net This strategy is advantageous for building heterocyclic libraries due to its operational simplicity and atom economy.
For the synthesis of substituted oxazolidinones, a three-component reaction of an epoxide, an amine, and a carbonyl source (such as carbon dioxide or dimethyl carbonate) is a well-established pathway. To prepare this compound, one could react 3,5-dimethylstyrene oxide, an amino source (like ammonia (B1221849) or a precursor), and CO2. This approach avoids the pre-synthesis of sensitive reagents like isocyanates and directly assembles the core structure from readily available starting materials. The development of mechanochemical MCRs, which proceed by grinding solid reactants together, further enhances the green credentials of this method by eliminating the need for a solvent. nih.govresearchgate.netbohrium.com
Green Chemistry Principles in the Synthesis of Oxazolidinones
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic methods. mdpi.comnih.gov The synthesis of oxazolidinones has benefited significantly from this paradigm shift, with innovations in solvent use and catalysis.
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution. mdpi.com Solvent-free, or neat, reaction conditions are an ideal approach. nih.gov Organocatalyzed cyclization reactions to form oxazolidinones have been successfully performed under solvent-free conditions, often requiring only thermal or mechanical (grinding) energy. rawdatalibrary.net For example, the mechanochemical synthesis of azlactones, which are related oxazolone (B7731731) structures, demonstrates the power of this solvent-free multicomponent approach. nih.govbohrium.com
Alternatively, replacing traditional organic solvents with water is a key green strategy. While many organic reactions are incompatible with water, certain catalytic systems have been designed to operate in aqueous media. Biocatalytic approaches, using enzymes like halohydrin dehalogenases, can perform highly selective ring-opening of epoxides in aqueous buffer solutions to generate precursors for chiral oxazolidinones. researchgate.net
The development of sustainable catalysts is another cornerstone of green chemistry. nih.gov This involves creating catalysts that are highly efficient, reusable, non-toxic, and ideally derived from renewable resources. ejcmpr.com For oxazolidinone synthesis, this has led to a move away from stoichiometric toxic reagents towards catalytic systems.
Examples of sustainable catalytic systems include:
Biocatalysts: Enzymes operate under mild conditions (room temperature, neutral pH) in water and can exhibit exceptional chemo-, regio-, and enantioselectivity. researchgate.net
Organocatalysts: Metal-free catalysts, such as tetraarylphosphonium salts or cinchona alkaloid derivatives, avoid the environmental and economic issues associated with heavy metals. organic-chemistry.org
Reusable Catalysts: Systems where the catalyst can be easily recovered and reused for multiple cycles significantly reduce waste. This can be achieved by immobilizing a homogeneous catalyst on a solid support or by using catalytic systems in biphasic media, such as ionic liquids, allowing for simple separation of the product. ejcmpr.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound
To translate a synthetic route from a laboratory curiosity to a practical method, rigorous optimization of reaction parameters is essential. rsc.org For the synthesis of a specific target like this compound, factors such as solvent, temperature, reaction time, and the choice and loading of the catalyst and base must be systematically varied to maximize yield and selectivity. researchgate.net
For instance, in the cyclization of amino alcohol precursors, the choice of solvent can dramatically affect the outcome. A study on the synthesis of 4,5-disubstituted oxazolidin-2-ones found that tetrahydrofuran (B95107) (THF) was the optimal solvent compared to others like toluene or acetonitrile. nih.gov Similarly, the choice of base in base-catalyzed cyclizations is critical; a screening might reveal that an organic base like triethylamine (B128534) in a non-polar solvent like toluene provides the best results for a particular substrate. researchgate.net Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the effects of multiple variables simultaneously, allowing for the rapid identification of optimal conditions. rsc.org
| Parameter Varied | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Solvent | THF vs. Toluene vs. CH2Cl2 | THF provided the highest conversion (99%) | nih.gov |
| Base | Triethylamine vs. DBU vs. K2CO3 | Triethylamine was found to be most effective. | researchgate.net |
| Temperature | 25°C vs. 60°C vs. 90°C | Higher temperature (90°C) was required for high conversion. | nih.gov |
| Concentration | 0.1 M vs. 0.2 M | No significant improvement at higher concentration. | nih.gov |
Elucidation of Molecular Structure and Conformation of 4 3,5 Dimethylphenyl Oxazolidin 2 One
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information about the connectivity, chemical environment, and composition of 4-(3,5-dimethylphenyl)oxazolidin-2-one.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful tool for establishing the precise three-dimensional arrangement of atoms in a molecule. For oxazolidinone derivatives, both ¹H and ¹³C NMR are critical.
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons on the oxazolidinone ring are particularly informative. The proton at the C4 position, being adjacent to the bulky 3,5-dimethylphenyl group, would exhibit a specific chemical shift. The coupling constant (³J) between the protons at C4 and C5 is crucial for determining their relative stereochemistry (syn or anti). Furthermore, the Nuclear Overhauser Effect (NOE) can be used to confirm the spatial proximity of substituents on the oxazolidinone ring, providing definitive stereochemical assignments.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C4-H | 4.5 - 5.0 | Varies |
| C5-H₂ | 4.0 - 4.5 | Varies |
| Aromatic-H | 6.8 - 7.2 | s, d |
| Methyl-H | 2.3 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C2) | 155 - 160 |
| C4 | 55 - 65 |
| C5 | 70 - 80 |
| Aromatic C (ipso) | 138 - 142 |
| Aromatic C | 125 - 130 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) group, typically in the range of 1750-1700 cm⁻¹. Other significant peaks would include the N-H stretching vibration around 3300-3200 cm⁻¹, C-H stretching vibrations from the aromatic and methyl groups just above 3000 cm⁻¹, and C-O stretching bands within the 1200-1000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable, aromatic ring vibrations and symmetric stretches of the methyl groups often produce strong signals in the Raman spectrum, which can be weak in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O | Stretch | 1750 - 1700 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
Mass Spectrometry for Isotopic Pattern and Fragmentation Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Common fragmentation pathways for oxazolidinones involve the cleavage of the ring. A characteristic fragment would likely arise from the loss of the 3,5-dimethylphenyl group. Another typical fragmentation would involve the loss of CO₂ from the carbamate moiety.
X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Probing
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For a pure sample of this compound, XPS can provide high-resolution spectra for the C 1s, O 1s, and N 1s core levels.
The C 1s spectrum could be deconvoluted into components representing the different carbon environments: the aromatic carbons, the aliphatic carbons of the methyl groups, the oxazolidinone ring carbons (C4 and C5), and the carbonyl carbon (C=O), each appearing at a distinct binding energy. Similarly, the O 1s spectrum would show components for the carbonyl oxygen and the ether-like oxygen in the ring. The N 1s spectrum would provide information on the electronic environment of the nitrogen atom within the carbamate group. These binding energies are sensitive to the local chemical environment and can confirm the proposed structure.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Solid-State Conformation and Packing Arrangements
A single-crystal X-ray diffraction study of this compound would reveal the precise conformation of the five-membered oxazolidinone ring. Oxazolidinone rings typically adopt a non-planar, envelope or twisted conformation to minimize steric strain. The analysis would show which atom deviates most from the mean plane of the ring.
The crystallographic data would also elucidate the orientation of the 3,5-dimethylphenyl substituent relative to the oxazolidinone ring. Furthermore, the analysis reveals the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonds (e.g., involving the N-H and C=O groups) and van der Waals interactions. These interactions dictate the macroscopic properties of the crystalline solid. For oxazolidinone derivatives, hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another is a common packing motif, often leading to the formation of chains or dimers. nih.gov
Table 4: Representative Crystallographic Data for a Related Oxazolidinone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.8893 |
| b (Å) | 11.7697 |
| c (Å) | 17.4392 |
| V (ų) | 1619.3 |
| Z | 4 |
| Conformation | Envelope |
Data is for a structurally similar compound, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, as specific data for the title compound is not available. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal lattice of oxazolidinone derivatives is often stabilized by a network of weak intermolecular interactions, primarily hydrogen bonds. In molecules containing N-H or O-H groups, classical hydrogen bonds are significant. However, even in N-substituted oxazolidinones, weaker C—H···O hydrogen bonds play a crucial role in defining the supramolecular architecture. nih.govdcu.ieresearchgate.net These interactions typically involve the carbonyl oxygen (O=C) of the oxazolidinone ring acting as a hydrogen bond acceptor.
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound |
| C—H···O | C-H (Aromatic) | O=C (Oxazolidinone) | ~0.95 | ~2.50 | ~3.46 | ~150-160 | (2S,4S,5R)-(-)-3,4-dimethyl-5-phenyl-2-(1,3-thiazol-2-yl)-1,3-oxazolidine |
| C—H···O | C-H (Aliphatic) | O (Oxazolidinone Ring) | ~0.98 | ~2.55 | ~3.37 | ~130-140 | (2S,4S,5R)-(-)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
| C—H···π | C-H | Centroid of Phenyl Ring | ~0.98 | ~2.70 | ~3.70 | ~160-170 | (2S,4S,5R)-(-)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
Note: The data presented are representative values from structurally similar compounds to illustrate the nature of intermolecular interactions in this class of molecules.
Dihedral Angle Analysis of Aromatic and Oxazolidinone Rings
Crystallographic studies of analogous compounds, such as 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol, show that the aromatic and oxazolidinone rings are significantly twisted relative to each other. nih.gov The mean plane of the oxazolidinone ring in this related structure forms dihedral angles of 82.96 (13)° and 70.97 (12)° with the two different phenyl rings present in that molecule. nih.gov Similarly, in 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, the dihedral angles between the oxazolidinone ring and the phenyl rings are 74.27 (14)° and 73.26 (15)°. nih.gov This non-coplanar arrangement is typical for such systems and is a result of minimizing steric hindrance between the substituents on the two rings.
| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) |
| 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol | Oxazolidinone | Phenyl | 82.96 (13) |
| 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol | Oxazolidinone | Benzene (B151609) | 70.97 (12) |
| 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol | Oxazolidinone | Phenyl | 74.27 (14) |
| N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline | Oxadiazole | Benzene | 4.35 (5) |
Note: This table presents dihedral angle data from various heterocyclic compounds to illustrate the typical range and nature of such angles.
Computational Chemistry Approaches to Molecular Structure
Computational chemistry provides powerful tools for investigating molecular structure and properties, offering insights that complement experimental data. For this compound, these methods can predict its preferred geometry, conformational flexibility, and electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the ground-state electronic structure and optimized geometry of molecules. A typical approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govworldscientificnews.comnih.gov
For this compound, a DFT calculation would begin with an initial guess of the molecular structure, which is then systematically modified to find the geometry with the lowest possible energy. This "geometry optimization" process yields theoretical predictions of bond lengths, bond angles, and dihedral angles. nih.gov The results can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT calculations provide information on the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. worldscientificnews.comresearchgate.net
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The this compound molecule possesses conformational flexibility, primarily due to the non-rigid oxazolidinone ring and rotation around the single bond connecting it to the phenyl ring. Conformational analysis aims to identify the most stable conformations (conformers) and the energy barriers for converting between them. nih.gov
Molecular mechanics (MM) methods, which use classical force fields like AMBER or GAFF, offer a computationally efficient way to explore the potential energy surface of a molecule. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energy, a map of stable and transition-state conformations can be generated. nih.gov Molecular dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time at a given temperature, providing insight into its dynamic behavior and the relative populations of different conformers in solution. nih.gov These simulations can reveal, for example, whether the oxazolidinone ring preferentially adopts an envelope or twisted conformation.
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and bonding within a molecule. It interprets the complex, many-electron wavefunction obtained from a DFT calculation in terms of localized chemical bonds and lone pairs. researchgate.net
Reaction Mechanisms and Chemical Reactivity of 4 3,5 Dimethylphenyl Oxazolidin 2 One
Nucleophilic and Electrophilic Transformations of the Oxazolidinone Ring
The oxazolidinone ring, particularly when N-acylated, is central to many key chemical transformations. The reactivity is dominated by nucleophilic processes, as the carbonyl group of the carbamate (B1207046) makes the ring itself electron-deficient and generally unreactive toward electrophiles.
Nucleophilic Transformations:
The most significant reactions involve the N-acyl derivatives, which are widely used as "Evans auxiliaries." Deprotonation of the α-carbon of the acyl chain creates a chiral enolate that can react with various electrophiles with a high degree of stereocontrol. chempedia.info
Another critical set of nucleophilic transformations involves the cleavage of the oxazolidinone ring or the acyl group after its role as a chiral director is complete. This cleavage is essential for recovering the synthesized chiral product and recycling the auxiliary. The mode of cleavage depends on the nucleophile used. nih.gov
Hydrolytic Cleavage: Treatment with hydroxide (B78521) ions (e.g., LiOH) can lead to hydrolysis. The steric environment around the exocyclic N-acyl carbonyl can direct the nucleophilic attack of the hydroxide to the endocyclic (ring) carbonyl, resulting in ring-opening. nih.gov
Reductive Cleavage: Reagents like lithium borohydride (B1222165) (LiBH₄) can reductively cleave the N-acyl group to afford a primary alcohol, leaving the chiral auxiliary intact for recovery. nih.gov More forceful reduction can also lead to the reductive ring-opening of the oxazolidinone itself to yield a chiral amino alcohol. pitt.edu
| Reaction Type | Reagent(s) | Transformation | Primary Product | Reference |
|---|---|---|---|---|
| Enolate Formation & Alkylation | 1. Base (e.g., NaHMDS, LDA) 2. Electrophile (e.g., R-X) | Forms a chiral enolate which undergoes diastereoselective alkylation. | α-Substituted N-acyl oxazolidinone | chempedia.info |
| Hydrolytic Cleavage (Ring-Opening) | LiOH / H₂O₂ | Nucleophilic attack on the endocyclic carbonyl, leading to ring opening. | α-Substituted carboxylic acid | nih.gov |
| Reductive Cleavage (Auxiliary Removal) | LiBH₄ | Reduction of the exocyclic carbonyl. | α-Substituted primary alcohol | nih.gov |
| Reductive Cleavage (Ring-Opening) | Strong reducing agents | Reduction of the ring carbonyl and C-O bond cleavage. | Chiral β-amino alcohol | pitt.edu |
Transformations Involving the Dimethylphenyl Moiety
The 3,5-dimethylphenyl group is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the two methyl groups and the oxazolidinone substituent.
Directing Effects: Methyl groups are activating and ortho, para-directing. wikipedia.org The oxazolidinone moiety, connected via its C4 carbon, is considered deactivating due to the electron-withdrawing nature of the adjacent carbamate carbonyl group, making it a meta-director relative to its point of attachment.
Predicted Reactivity: The reaction rate will be a balance between the activating effect of the two methyl groups and the deactivating effect of the oxazolidinone. The positions of electrophilic attack are primarily controlled by the stronger activating groups, the methyls. The positions ortho to both methyl groups (C2 and C6) and para to each methyl group (C6 and C2, respectively) are the most activated. Therefore, electrophilic substitution is strongly predicted to occur at the C2 and C6 positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.org
| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Position of Substitution | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C2 and/or C6 | libretexts.org |
| Bromination | Br₂ / FeBr₃ | Br⁺ | C2 and/or C6 | youtube.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C2 and/or C6 | youtube.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C2 and/or C6 | wikipedia.org |
Ring-Opening and Ring-Closing Reactions of the Oxazolidinone
The formation and cleavage of the oxazolidinone ring are fundamental processes for the synthesis and application of these heterocycles.
Ring-Closing Reactions (Synthesis): The construction of the oxazolidinone ring can be achieved through several reliable synthetic routes. nih.gov
From β-Amino Alcohols: The most common method involves the cyclization of a β-amino alcohol with a carbonylating agent like phosgene (B1210022), its derivatives (e.g., carbonyldiimidazole), or dialkyl carbonates. nih.govnih.gov For 4-(3,5-Dimethylphenyl)oxazolidin-2-one, this would involve the cyclization of 2-amino-1-(3,5-dimethylphenyl)ethanol.
From Epoxides and Isocyanates: The cycloaddition of an epoxide with an isocyanate, often catalyzed by Lewis acids or bases, provides a direct route to N-substituted oxazolidinones. researchgate.net
From Alkenes: An enantioselective intermolecular oxyamination of alkenes using a bifunctional N,O-nucleophile can produce oxazolidinones. organic-chemistry.org
From Alkynylamines: Gold-catalyzed rearrangement of N-Boc-protected alkynylamines provides an efficient pathway to alkylidene-substituted oxazolidinones. nih.gov
Ring-Opening Reactions: As discussed in section 4.1, ring-opening is typically achieved through nucleophilic attack under harsh conditions. Reductive ring-opening can furnish valuable chiral amino alcohols. nih.govpitt.edu The stability of the oxazolidinone ring under many reaction conditions is a key feature, but its controlled cleavage is crucial for its use as a synthetic intermediate.
Mechanistic Investigations using Kinetic Isotope Effects and Transition State Analysis
Understanding the precise mechanisms of reactions involving this compound and its derivatives relies on advanced physical organic chemistry techniques, including computational transition state analysis and experimental kinetic isotope effect (KIE) studies.
Transition State Analysis: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction pathways. For reactions involving N-acyl oxazolidinone auxiliaries, such as the Evans aldol (B89426) reaction, transition state modeling has been used to rationalize the high stereoselectivity observed. acs.org These studies compare the energies of different possible transition states (e.g., chelated vs. non-chelated, chair-like vs. boat-like) to identify the lowest energy path. acs.org For the aldol reaction, the stereochemical outcome is determined by a chair-like transition state where the substituent of the aldehyde occupies an equatorial position to minimize steric hindrance with the auxiliary's C4 substituent (in this case, the dimethylphenyl group). acs.org Computational modeling has also been applied to elucidate the asynchronous concerted mechanism for the formation of oxazolidinones from epoxides. nih.gov
Kinetic Isotope Effects (KIEs): KIEs are measured by comparing the reaction rates of molecules containing different isotopes (e.g., hydrogen vs. deuterium). They serve as a sensitive probe of the transition state structure, particularly for bond-breaking and bond-forming steps. nih.gov While specific KIE studies on this compound are not widely reported, this technique is invaluable for related systems. For example, in a deprotonation step to form an enolate, a primary KIE would be expected if the C-H bond is broken in the rate-determining step. The absence of a significant KIE would suggest that deprotonation is fast and reversible, and a subsequent step is rate-limiting. nih.gov
Derivatization Strategies for this compound Analogues
The synthesis of analogues of this compound can be achieved by modifying different parts of the molecule.
Modification at the N3 Position: The nitrogen atom can be readily functionalized. N-acylation is the most common derivatization, converting the parent compound into a chiral auxiliary for use in asymmetric synthesis. chempedia.info N-arylation can also be accomplished, typically through palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org
Modification of the Aromatic Ring: As detailed in section 4.2, the dimethylphenyl ring can be functionalized via electrophilic aromatic substitution to introduce a variety of substituents (e.g., -NO₂, -Br, -SO₃H).
Modification of the Oxazolidinone Ring (C4/C5): Creating analogues with different substituents at the C4 or C5 positions requires starting from different precursor amino alcohols. nih.govdiva-portal.org For example, using an analogue of phenylglycinol where the phenyl ring has a different substitution pattern would result in a different C4-aryl oxazolidinone.
| Position of Modification | Strategy | Typical Reaction | Resulting Analogue | Reference |
|---|---|---|---|---|
| N3 (Nitrogen) | Acylation / Arylation | Reaction with acyl chloride or Pd-catalyzed reaction with aryl bromide. | N-Acyl or N-Aryl analogues | chempedia.infoorganic-chemistry.org |
| C2, C6 (Aromatic Ring) | Electrophilic Aromatic Substitution | Nitration, Halogenation, etc. | Ring-substituted analogues | libretexts.org |
| C4 (Ring) | Synthesis from new precursors | Cyclization of a different β-amino alcohol (e.g., from a different substituted phenylglycine). | C4-Aryl substituted analogues | nih.govdiva-portal.org |
Theoretical and Computational Studies of 4 3,5 Dimethylphenyl Oxazolidin 2 One
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These calculations provide a foundational understanding of a molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction
The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For 4-(3,5-Dimethylphenyl)oxazolidin-2-one, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenyl ring. The LUMO, on the other hand, would likely be centered on the carbonyl group (C=O) of the oxazolidinone ring, which is an electron-withdrawing moiety. The precise energy values would require specific DFT calculations.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates good electron-donating ability (nucleophilicity). |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
| HOMO Localization | 3,5-Dimethylphenyl Ring | Site of potential electrophilic attack on the molecule. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.
For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles and hydrogen bond donors. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, making them potential sites for interaction with nucleophiles.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations would be invaluable for understanding how the molecule behaves in different solvent environments.
Solvents can significantly influence the conformation, stability, and reactivity of a solute molecule. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the oxazolidinone and protic solvents.
Conformational Changes: How the solvent influences the preferred three-dimensional shape of the molecule.
For instance, in a polar protic solvent like methanol, MD simulations would likely show strong hydrogen bonding interactions between the solvent's hydroxyl group and the carbonyl oxygen of the oxazolidinone. In a nonpolar solvent like toluene (B28343), the interactions would be dominated by weaker van der Waals forces, primarily involving the dimethylphenyl group.
Prediction of Novel Reactivity and Synthetic Pathways via Computational Modeling
Computational modeling can be a powerful predictive tool for exploring new chemical reactions and synthetic routes. By simulating the interaction of this compound with various reagents and calculating the activation energies of potential reaction pathways, chemists can identify promising new transformations before attempting them in the laboratory.
For example, computational models could be used to:
Screen for new electrophiles and nucleophiles: By calculating the interaction energies and transition state structures for reactions with a library of potential reactants.
Investigate the mechanism of known reactions: To gain a deeper understanding of how the chiral auxiliary influences the stereochemical outcome of asymmetric reactions.
Design modified auxiliaries: By computationally assessing the impact of different substituents on the phenyl ring or the oxazolidinone core to enhance stereoselectivity or reactivity.
Correlation between Theoretical Predictions and Experimental Observations
The ultimate validation of any theoretical model lies in its ability to accurately predict and explain experimental observations. For this compound, a strong correlation would be expected between:
Calculated vs. Experimental Spectra: DFT calculations can predict spectroscopic properties such as NMR chemical shifts and infrared vibrational frequencies. Comparing these with experimental spectra helps to validate the computed molecular geometry.
Predicted vs. Observed Reactivity: The reactivity patterns predicted by FMO theory and MEP analysis should align with the known chemical behavior of the compound in synthetic applications. For instance, the predicted nucleophilic and electrophilic sites should correspond to the observed regioselectivity in reactions.
Simulated vs. Actual Stereoselectivity: In asymmetric synthesis, the stereochemical outcomes predicted by computational models of transition states should match the experimentally determined enantiomeric or diastereomeric excesses.
While a dedicated body of literature on the theoretical and computational studies of this compound is yet to be established, the application of these powerful in silico techniques holds great promise for a deeper understanding and more effective utilization of this important chiral auxiliary.
Future Research Directions and Emerging Opportunities in 4 3,5 Dimethylphenyl Oxazolidin 2 One Chemistry
Exploration of Unconventional Synthetic Routes
The conventional synthesis of 4-aryloxazolidin-2-ones often involves multi-step procedures. Future research is poised to move beyond these established methods towards more elegant and efficient unconventional synthetic routes. A significant area of interest lies in the development of catalytic asymmetric methods that forge the chiral oxazolidinone scaffold in a single, highly enantioselective step. researchgate.net Organocatalysis, for instance, presents a powerful tool for constructing chiral molecules and could be applied to the synthesis of 4-(3,5-Dimethylphenyl)oxazolidin-2-one, potentially reducing reliance on chiral precursors. researchgate.net
Furthermore, the exploration of novel starting materials and reaction cascades could lead to more atom-economical and environmentally benign syntheses. For example, the use of carbon dioxide as a C1 source in cycloaddition reactions with appropriately functionalized precursors is a green chemistry approach that warrants deeper investigation for the synthesis of this class of compounds. rsc.org The development of photoredox or electrochemical methods could also unlock new pathways for the formation of the oxazolidinone ring, offering alternative reactivity patterns and milder reaction conditions.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. mdpi.comnih.gov The integration of the synthesis of this compound into a continuous flow process is a significant emerging opportunity. durham.ac.uknih.gov This would not only streamline its production for existing applications but also facilitate the rapid generation of analog libraries for screening in various applications.
Automated synthesis platforms, combining flow chemistry with robotic handling and real-time analysis, represent the next frontier. durham.ac.uk Such systems could be programmed to explore a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and substrate scope) to quickly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach would accelerate the discovery of new synthetic methodologies and the optimization of existing ones.
| Technology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety for exothermic reactions, easier scalability, potential for telescoped reactions. mdpi.comnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, unattended operation, data-rich experimentation. durham.ac.uk |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and robust synthetic processes. Advanced spectroscopic techniques applied in situ (within the reaction vessel) can provide real-time insights into the formation of this compound. Techniques such as Process Analytical Technology (PAT), incorporating methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can monitor the concentration of reactants, intermediates, and products as the reaction progresses.
For instance, monitoring the characteristic carbonyl stretch of the oxazolidinone ring by FTIR can provide a direct measure of product formation. This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions, and the development of detailed kinetic models. Such mechanistic understanding is invaluable for optimizing reaction conditions and ensuring consistent product quality, particularly in the context of scaling up production or implementing flow chemistry processes.
Development of Novel Non-Biological Applications
While oxazolidinones are well-known for their biological activity, particularly as antibiotics, the non-biological applications of specific derivatives like this compound are an underexplored area ripe with opportunity. nih.govnih.govnih.gov The rigid, chiral scaffold of this molecule makes it an attractive candidate for applications in materials science and catalysis.
One promising avenue is its use as a building block for the creation of novel chiral polymers or dendrimers. The dimethylphenyl group offers sites for further functionalization, allowing for the tuning of material properties such as solubility, thermal stability, and chiroptical behavior. Such materials could find applications in chiral chromatography, asymmetric catalysis, or as components in advanced optical devices.
Another area of interest is the development of this compound-based ligands for asymmetric metal catalysis. The nitrogen and oxygen atoms of the oxazolidinone ring can coordinate to metal centers, and the chiral environment provided by the substituent at the 4-position can induce enantioselectivity in a variety of chemical transformations. nih.govscilit.com The steric and electronic properties of the 3,5-dimethylphenyl group could offer unique advantages in terms of catalyst stability and selectivity.
Finally, the potential for these molecules to form ordered supramolecular structures, such as gels or liquid crystals, is an exciting prospect. unibo.it The interplay of hydrogen bonding from the N-H group and π-π stacking interactions of the aromatic ring could lead to self-assembly into well-defined architectures with interesting physical properties.
| Potential Application Area | Rationale |
| Chiral Polymers/Dendrimers | Rigid, chiral building block; tunable properties through functionalization. |
| Asymmetric Catalysis | Potential as a chiral ligand for metal-catalyzed reactions. nih.govscilit.com |
| Supramolecular Materials | Capacity for self-assembly through hydrogen bonding and π-π stacking. unibo.it |
| Materials Science | Incorporation into materials for chiral recognition or optical applications. |
Computational Design of Oxazolidinone-Based Architectures for Specific Chemical Functions
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of molecules with tailored properties. mdpi.comnih.gov In the context of this compound, computational modeling can be employed to design novel oxazolidinone-based architectures for specific chemical functions. nih.gov
For example, density functional theory (DFT) and other quantum mechanical methods can be used to predict the stereochemical outcome of reactions involving this chiral auxiliary, guiding the design of more selective and efficient synthetic protocols. Molecular dynamics simulations can provide insights into the conformational preferences of molecules containing this scaffold, which is crucial for understanding its role in inducing asymmetry.
Furthermore, computational screening can be used to identify new potential applications. By modeling the interaction of this compound and its derivatives with various targets, such as metal catalysts or the surfaces of materials, researchers can prioritize synthetic efforts towards the most promising candidates. This in silico approach can significantly accelerate the discovery of novel catalysts, materials, and other functional molecules based on the oxazolidinone framework.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-(3,5-dimethylphenyl)oxazolidin-2-one?
The compound can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, propargylic amines can undergo carboxy-alkynylation using carbonate salts under palladium catalysis to form oxazolidinone derivatives. Key steps include dry-loading crude products onto deactivated silica gel and purification via column chromatography (e.g., 0–3% ethyl acetate in pentane) . Optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yields >80%.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., 3,5-dimethylphenyl groups) and oxazolidinone ring integrity. Key signals include δ 2.17–2.22 ppm for methyl groups and δ 4.45 ppm for oxazolidinone protons .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI/QTOF) to confirm the molecular ion peak (e.g., [M+H]) .
- TLC/GC : Monitor reaction progress and purity using petroleum ether/ethyl acetate (4:1) mobile phases .
Advanced Research Questions
Q. What strategies optimize stereochemical outcomes in oxazolidinone derivatives during synthesis?
Chiral auxiliaries (e.g., (S)-4-benzyloxazolidinones) and asymmetric catalysis can control stereochemistry. For instance, using Evans auxiliaries in aldol reactions ensures high enantiomeric excess (ee >90%) . Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize racemization. Computational modeling (DFT) can predict transition states to guide optimization .
Q. How do substituents on the phenyl ring influence the compound’s reactivity and stability?
Electron-donating groups (e.g., methyl) enhance oxazolidinone stability via steric protection and inductive effects. For example, 3,5-dimethylphenyl groups reduce ring-opening reactions compared to unsubstituted analogs. Stability studies under acidic/basic conditions (e.g., HCl/NaOH) coupled with HPLC analysis can quantify degradation pathways .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These models correlate with spectroscopic data (e.g., IR stretching frequencies at 1803 cm for carbonyl groups) .
Q. How can researchers resolve contradictions in spectroscopic data for oxazolidinone derivatives?
Cross-validate results using complementary techniques:
- X-ray crystallography : Resolve ambiguous NOE effects or coupling constants .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., aromatic vs. methyl protons) .
- Variable-temperature NMR : Detect dynamic effects (e.g., hindered rotation) that distort spectra .
Methodological Considerations
Q. What protocols mitigate side reactions during oxazolidinone synthesis?
- Temperature control : Maintain reflux temperatures <65°C to prevent oxazolidinone ring degradation .
- Protecting groups : Use silyl ethers (e.g., triisopropylsilyl) to shield reactive alkyne intermediates .
- Catalyst screening : Test palladium/copper systems to suppress homocoupling byproducts .
Q. Which analytical techniques are optimal for studying degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
